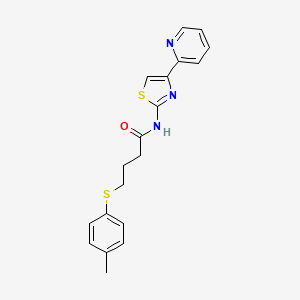

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-14-7-9-15(10-8-14)24-12-4-6-18(23)22-19-21-17(13-25-19)16-5-2-3-11-20-16/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZAVGVGUJVNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring can be formed through a cyclization reaction involving a suitable thiourea derivative.

Attachment of the Butanamide Group: The thiazole derivative can then be reacted with a butanoyl chloride derivative to introduce the butanamide group.

Introduction of the p-Tolylthio Group: Finally, the compound can be functionalized with a p-tolylthio group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest that it might interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, and further research could lead to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Wirkmechanismus

The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate specific pathways and lead to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

- Thioether vs. Sulfonyl/Sulfonamide : The target’s p-tolylthio group is less polar than sulfonyl/sulfonamide analogs, likely improving membrane permeability but reducing metabolic stability compared to sulfonamides .

- Pyridine Position: Pyridin-2-yl (target) vs.

- Amide Side Chain : The butanamide chain in the target allows conformational flexibility, whereas glyciamide derivatives (e.g., ) introduce additional hydrogen-bonding sites.

Biologische Aktivität

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is , with a molecular weight of approximately 344.49 g/mol. The compound features a thiazole ring and a pyridine moiety, which are critical for its biological activity.

The biological activity of thiazole derivatives often involves their interaction with various biological targets such as enzymes and receptors. The exact mechanism of action for N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is not fully elucidated, but it is hypothesized to modulate enzyme activity and signal transduction pathways, potentially inhibiting key metabolic enzymes or binding to specific receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, a series of thiazole-containing compounds demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). In comparative studies, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, suggesting their potential as antimicrobial agents. The structural features of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide may contribute to its efficacy in disrupting bacterial cell functions.

Enzyme Inhibition

The compound's structural characteristics suggest potential inhibition of specific enzymes involved in cancer progression and other diseases. For instance, recent findings on similar thiazole compounds indicate that they can effectively inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcription . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- Cytotoxicity Studies : A study involving various thiazole derivatives demonstrated that compounds with similar structures to N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide exhibited significant cytotoxicity against MCF-7 cells. The study concluded that the presence of specific substituents on the thiazole ring enhances the anticancer activity .

- Mechanistic Insights : Another research effort focused on CDK inhibition revealed that certain thiazole derivatives could induce G1/S phase arrest in cancer cells, leading to reduced proliferation rates. This highlights the potential therapeutic application of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.